- Chemoselective N-nitrosation of secondary amines under heterogeneous and mild conditions via in situ generation of HNO2, Chinese Chemical Letters, 2009, 20(4), 415-419

Cas no 932-83-2 (N-Nitrosohexamethylenimine)

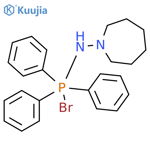

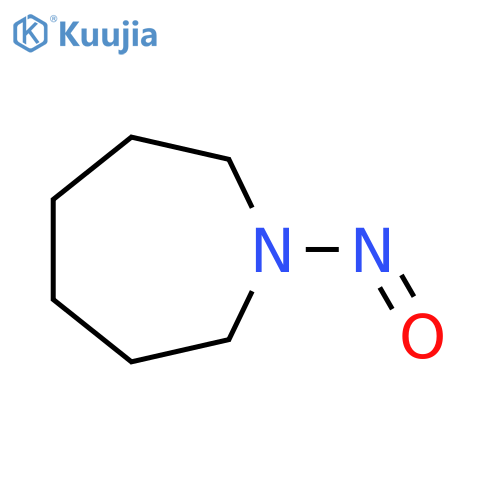

N-Nitrosohexamethylenimine structure

상품 이름:N-Nitrosohexamethylenimine

N-Nitrosohexamethylenimine 화학적 및 물리적 성질

이름 및 식별자

-

- 1H-Azepine,hexahydro-1-nitroso-

- 1-nitrosoazepane

- HEXAHYDRO-1-NITROSOAZEPINE

- 1H-Azepine,hexahydro-1-nitroso

- 1-nitroso-azepane

- hexahydro-1-nitroso-1H-azepine

- Hexamethylennitrosamin-T-markiert

- Nitrosohexamethyleneimine

- Nitrosohexamethylenimine

- N-Nitroso-1,1-hexamethylenimin

- N-Nitrosoazacycloheptane

- N-nitrosoazepane

- N-Nitrosohexamethyleneimine

- N-Nitroso-hexamethylenimin

- N-Nitrosohexamethylenimine

- N-Nitrosoperhydroazepine

- Hexahydro-1-nitroso-1H-azepine (ACI)

- N-Nitrosohexahydroazepine

- CHEMBL165191

- NNitrosoperhydroazepine

- NCGC00256532-01

- AKOS006271678

- 1H-Azepine, hexahydro-1-nitroso-

- CCRIS 468

- NNitrosoazacycloheptane

- NITROSOHEXAMETHYLENEIMINE, N-

- AS-76918

- 932-83-2

- Hexahydro1nitrosoazepine

- CAS-932-83-2

- NS00039541

- N67X53N3YT

- SCHEMBL1578024

- EINECS 213-258-6

- Tox21_302820

- N-6-MI

- DTXSID0021040

- D93582

- EN300-1296525

- 1HAzepine, hexahydro1nitroso

- Hexahydro1nitroso1Hazepine

- DTXCID301040

- NNitrosohexahydroazepine

- DB-297636

- Hexahydro-1-nitroso-1H-azepine; N-Nitrosoazacycloheptane; N-Nitrosohexahydroazepine; Nitrosohexamethylenimine

- UNII-N67X53N3YT

- NNitrosohexamethylenimine

- BRN 1237798

- 5-20-04-00067 (Beilstein Handbook Reference)

-

- MDL: MFCD00467141

- 인치: 1S/C6H12N2O/c9-7-8-5-3-1-2-4-6-8/h1-6H2

- InChIKey: UZMVSVHUTOAPTD-UHFFFAOYSA-N

- 미소: O=NN1CCCCCC1

계산된 속성

- 정밀분자량: 128.094963g/mol

- 표면전하: 0

- XLogP3: 0.9

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 회전 가능한 화학 키 수량: 0

- 동위원소 질량: 128.094963g/mol

- 단일 동위원소 질량: 128.094963g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 32.7Ų

- 중원자 수량: 9

- 복잡도: 87.1

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

실험적 성질

- 밀도: 1.06 g/mL at 25 °C(lit.)

- 비등점: 233 °C(lit.)

- 플래시 포인트: 99 °C

- 굴절률: n20/D 1.497(lit.)

- PSA: 32.67000

- LogP: 1.48170

N-Nitrosohexamethylenimine 보안 정보

- WGK 독일:3

- 위험 범주 코드: 45-22-36/37/38

- 보안 지침: 53-36/37/39-45

- RTECS 번호:CM3325000

-

위험물 표지:

- 위험 용어:R45; R22; R36/37/38

- 저장 조건:2-8°C

N-Nitrosohexamethylenimine 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

N-Nitrosohexamethylenimine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | N546585-500mg |

N-Nitrosohexamethylenimine |

932-83-2 | 500mg |

$ 1062.00 | 2023-04-15 | ||

| eNovation Chemicals LLC | Y1015075-250mg |

N-NITROSOHEXAMETHYLENEIMINE |

932-83-2 | 97% | 250mg |

$150 | 2024-06-06 | |

| Enamine | EN300-1296525-0.25g |

1-nitrosoazepane |

932-83-2 | 95% | 0.25g |

$481.0 | 2023-05-23 | |

| TRC | N546585-50mg |

N-Nitrosohexamethylenimine |

932-83-2 | 50mg |

$ 133.00 | 2023-09-06 | ||

| TRC | N546585-250mg |

N-Nitrosohexamethylenimine |

932-83-2 | 250mg |

$ 578.00 | 2023-09-06 | ||

| TRC | N546585-100mg |

N-Nitrosohexamethylenimine |

932-83-2 | 100mg |

$ 253.00 | 2023-04-15 | ||

| Enamine | EN300-1296525-1.0g |

1-nitrosoazepane |

932-83-2 | 95% | 1g |

$971.0 | 2023-05-23 | |

| Enamine | EN300-1296525-0.05g |

1-nitrosoazepane |

932-83-2 | 95% | 0.05g |

$226.0 | 2023-05-23 | |

| Enamine | EN300-1296525-0.1g |

1-nitrosoazepane |

932-83-2 | 95% | 0.1g |

$337.0 | 2023-05-23 | |

| Enamine | EN300-1296525-0.5g |

1-nitrosoazepane |

932-83-2 | 95% | 0.5g |

$758.0 | 2023-05-23 |

N-Nitrosohexamethylenimine 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium nitrite , Water Catalysts: Citric acid , Silica Solvents: Dichloromethane ; 50 min, rt

참조

합성회로 2

반응 조건

1.1 Reagents: Sodium nitrite Solvents: Acetonitrile , Water ; 4 h

참조

- Flow Electrochemistry for the N-Nitrosation of Secondary Amines, Chemistry - A European Journal, 2023, 29(32),

합성회로 3

반응 조건

1.1 Catalysts: Ethyl nitrite

참조

- Generation of azidonium intermediates with the aid of N-aminoheterocycles, Justus Liebigs Annalen der Chemie, 1977, (9), 1508-15

합성회로 4

반응 조건

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

참조

- Antidiabetic agents. N4-Arylsulfonylsemicarbazides, Journal of Medicinal & Pharmaceutical Chemistry, 1962, 5, 815-22

합성회로 5

반응 조건

1.1 Reagents: Sodium nitrite Catalysts: Hydrogen (T-4)-dioxobis[sulfato(2-)-κO]tungstate(2-) (2:1) Solvents: Dichloromethane ; 5 min, rt

참조

- Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions, Bulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128

합성회로 6

반응 조건

1.1 Reagents: Silica , Sodium nitrite , Trichloromelamine Solvents: Dichloromethane , Water ; 10 min, rt

참조

- Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2, Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396

합성회로 7

반응 조건

1.1 Reagents: Perchloric acid (silica-gel-supported perchloric acid) , Sodium nitrite Solvents: Dichloromethane ; 5 min, rt

참조

- N-Nitrosation of Secondary Amines Using Supported Perchloric Acid on Silica Gel and Stereoselectivity Study of Nitroso Products, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(10), 1272-1276

합성회로 8

반응 조건

1.1 Reagents: Sodium nitrite Catalysts: Methanesulfonic acid , Alumina Solvents: Dichloromethane , Water ; 10 min, rt

참조

- Alumina-methanesulfonic acid (AMA)/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines, Synthetic Communications, 2006, 36(16), 2311-2319

합성회로 9

반응 조건

1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 16 h, 80 °C

참조

- Preparation of N-NO compounds, China, , ,

합성회로 10

반응 조건

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water

참조

- Structural Features of Aliphatic N-Nitrosamines of 7-Azabicyclo[2.2.1]heptanes That Facilitate N-NO Bond Cleavage, Journal of the American Chemical Society, 2001, 123(42), 10164-10172

합성회로 11

반응 조건

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Dichloromethane ; 0 °C; 10 min, pH 1 - 2, rt

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

참조

- Visible-Light-Promoted Photoaddition of N-Nitrosopiperidines to Alkynes: Continuous Flow Chemistry Approach to Tetrahydroimidazo[1,2-a]pyridine 1-Oxides, Organic Letters, 2022, 24(31), 5840-5844

합성회로 12

반응 조건

1.1 Reagents: Silica , Sodium nitrite , Molybdenum phosphorus hydroxide oxide Solvents: Dichloromethane ; 10 min, rt

참조

- Molybdatophosphoric acid/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines, Journal of the Chinese Chemical Society (Taipei, 2006, 53(3), 669-676

합성회로 13

반응 조건

1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; 0 °C; 1 h, rt

참조

- Preparation method for deuterated compounds, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

참조

- Synthesis of amino derivatives of some nitrogen-containing heterocycles, Khimiya Geterotsiklicheskikh Soedinenii, 1968, (1), 140-1

합성회로 15

반응 조건

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium nitrite Catalysts: Silica Solvents: Dichloromethane , Water ; 7 min, rt

참조

- 1,3-Dihalo-5,5-dimethylhydantoin/NaNO2 as an efficient heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditions, Journal of the Iranian Chemical Society, 2006, 3(1), 59-63

합성회로 16

반응 조건

참조

- Nucleophilic α-sec-aminoalkylation: 2-(diphenylhydroxymethyl)pyrrolidine. (2-Pyrrolidinemethanol, α,α-diphenyl-), Organic Syntheses, 1978, 58, 113-22

합성회로 17

반응 조건

1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Potassium nitrite Solvents: Dichloromethane ; 4 h, rt

참조

- The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary Amines, European Journal of Organic Chemistry, 2021, 2021(22), 3289-3293

합성회로 18

반응 조건

1.1 Reagents: Sodium nitrite , Water , Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- Solvents: Dichloromethane ; 15 min, rt

참조

- Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions, Helvetica Chimica Acta, 2006, 89(12), 2922-2926

합성회로 19

반응 조건

참조

- Transnitrosation by aliphatic nitrosomines, Tetrahedron Letters, 1977, (19), 1613-16

합성회로 20

반응 조건

1.1 Reagents: Silica , Sodium nitrite , Nafion H Solvents: Dichloromethane , Water ; 30 min, rt

참조

- The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions, Tetrahedron Letters, 2003, 44(16), 3345-3349

N-Nitrosohexamethylenimine Raw materials

N-Nitrosohexamethylenimine Preparation Products

N-Nitrosohexamethylenimine 관련 문헌

-

Yu Zhou,Jing Yang,Jia Yuan Yang,Fang Na Gu,Ying Wang,Jian Hua Zhu J. Mater. Chem. 2011 21 13895

-

Chun Fang Zhou,Yi Meng Wang,Yi Cao,Ting Ting Zhuang,Wei Huang,Yuan Chun,Jian Hua Zhu J. Mater. Chem. 2006 16 1520

-

Yang Xu,Hua-dao Liu,Jian Hua Zhu,Zhi-yu Yun,Jia-hui Xu,Yi Cao,Yi-lun Wei New J. Chem. 2004 28 244

-

Yang Xu,Zhi-yu Yun,Jian Hua Zhu,Jia-hui Xu,Hua-dao Liu,Yi-lun Wei,Kang-jin Hui Chem. Commun. 2003 1894

932-83-2 (N-Nitrosohexamethylenimine) 관련 제품

- 54528-00-6(3-Amino-3-azabicyclo3,3,0octane)

- 13256-07-0(N-Amyl-N-methylnitrosamine)

- 6949-28-6(N-Nitroso-di-N-hexylamine)

- 7068-83-9(N-Butyl-N-methylnitrosamine)

- 930-55-2(1-Nitrosopyrrolidine)

- 20917-49-1(N-Nitrosoheptamethyleneimine)

- 13256-06-9(N,N-Diamylnitrosamine)

- 4549-44-4(N-Nitroso-N-ethylbutylamine)

- 100-75-4(N-Nitrosopiperidine)

- 98648-34-1(N-Methyl-N-nitroso-1-hexadecylamine)

추천 공급업체

Hubei Tianan Hongtai Biotechnology Co.,Ltd

골드 회원

중국 공급자

대량

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

중국 공급자

대량

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

골드 회원

중국 공급자

시약

Amadis Chemical Company Limited

골드 회원

중국 공급자

시약

Hefei Zhongkesai High tech Materials Technology Co., Ltd

골드 회원

중국 공급자

시약